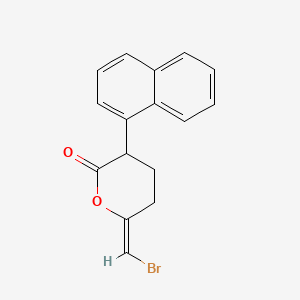

Bromoenol Lactone

Description

structure given in first source; potent irreversible, mechanism-based inhibitor of myocardial calcium-independent phospholipase A2

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017361 | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88070-98-8 | |

| Record name | Bromoenol lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88070-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088070988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoenol lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromoenol Lactone (BEL): A Technical Guide to the Mechanism of Action on iPLA₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which Bromoenol Lactone (BEL) inhibits the Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β). It details the chemistry of inhibition, quantitative parameters, established experimental protocols for its study, and its impact on cellular signaling pathways.

Introduction to iPLA₂ and this compound

Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β) is a crucial enzyme in cellular phospholipid metabolism. As an 85-kDa cytosolic protein, its primary role is to catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] The products of this reaction, particularly arachidonic acid and various lysophospholipids, function as precursors for a wide array of signaling molecules, including eicosanoids, and are involved in processes such as membrane remodeling, cell proliferation, and apoptosis.[3][4][5]

This compound (BEL) is a potent, mechanism-based inhibitor of iPLA₂.[6][7] Due to its high selectivity for iPLA₂ over Ca²⁺-dependent (cPLA₂) and secretory (sPLA₂) forms, BEL has been extensively utilized as a pharmacological tool to investigate the specific biological functions of iPLA₂.[1][7] Understanding its precise mechanism of action is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents targeting this enzyme.

The Molecular Mechanism of Inhibition

This compound acts as an irreversible inhibitor of iPLA₂.[6][8] While initially thought to function as a classic suicide substrate that acylates the active site serine, detailed mechanistic studies have revealed a more nuanced process. The catalytic center of iPLA₂β contains a serine lipase (B570770) consensus sequence, ⁴⁶³GTSTG⁴⁶⁷, which is central to its hydrolytic activity.[9][10] However, the interaction with BEL does not result in the stable modification of this serine residue.

The currently accepted mechanism involves a two-step process:

-

Enzymatic Hydrolysis: iPLA₂ first recognizes BEL as a substrate and catalyzes the hydrolysis of its lactone ring.[9][10]

-

Generation of a Reactive Intermediate: This hydrolysis does not form a stable acyl-enzyme complex at the active site. Instead, it generates a highly reactive and diffusible bromomethyl keto acid.[9][10]

-

Covalent Alkylation of Cysteine Residues: This diffusible electrophilic intermediate then reacts with nucleophilic cysteine residues located elsewhere on the iPLA₂ enzyme, forming stable thioether linkages.[9][10] Mass spectrometric analyses have confirmed that multiple cysteine residues are alkylated following BEL treatment and that this modification, rather than any alteration to the active site serine, is the cause of the enzyme's irreversible inactivation.[9][10] The extent of alkylation at specific cysteine residues, such as Cys651, has been shown to correlate directly with the loss of iPLA₂β catalytic activity.[9][10]

This mechanism underscores that BEL's action is not confined to the active site, leading to a profound and irreversible structural modification that abolishes enzyme function.

Quantitative Data on iPLA₂ Inhibition

The potency of BEL is typically described by its half-maximal inhibitory concentration (IC₅₀), which can vary depending on the enzyme source, purity, and assay conditions, particularly the pre-incubation time with the enzyme.

| Parameter | Value | Conditions | Reference(s) |

| IC₅₀ | ~7 µM | iPLA₂β | [11] |

| IC₅₀ | ~8 µM | Intact P388D1 macrophages | [7] |

| IC₅₀ | 120 nM | Recombinant CHO cell iPLA₂ (5 min pre-incubation) | [12] |

| IC₅₀ | 60 nM | Purified macrophage iPLA₂ (5 min pre-incubation, 40°C) | [13][14] |

Experimental Protocols

iPLA₂ Activity Assay (Radiolabel-Based)

This protocol is a standard method for quantifying iPLA₂ activity and assessing its inhibition by compounds like BEL.

Principle: The assay measures the enzymatic release of a radiolabeled fatty acid from a phospholipid substrate. The released fatty acid is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.[13][15][16]

Materials:

-

Enzyme Source: Purified iPLA₂ or cytosolic fractions from cell/tissue homogenates.

-

Assay Buffer: e.g., 200 mM Tris-HCl (pH 7.5), 10 mM EGTA (to chelate Ca²⁺ and inhibit cPLA₂).[15]

-

Inhibitor: this compound (BEL) stock solution in DMSO.

-

Radiolabeled Substrate: e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine.[15]

-

Extraction Solvents: Butanol, Hexane, or other suitable organic solvents.[13][15]

-

TLC Supplies: Silica (B1680970) gel plates and a suitable solvent system (e.g., petroleum ether/ethyl ether/acetic acid).[13]

-

Scintillation Cocktail & Counter.

Procedure:

-

Enzyme Preparation: Prepare cytosolic extracts from cells or tissues by homogenization followed by centrifugation to remove debris. Determine the total protein concentration.[15]

-

Inhibitor Pre-incubation: In assay tubes, combine the assay buffer and the enzyme source. Add the desired concentration of BEL (or vehicle control, e.g., DMSO). Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for the time-dependent irreversible inhibition to occur.[15][16]

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled phospholipid substrate.

-

Incubation: Incubate the reaction at 37°C for a period where the reaction rate is linear (e.g., 15-60 minutes).[15]

-

Termination and Extraction: Stop the reaction by adding an organic solvent mixture. Vortex and centrifuge to separate the aqueous and organic phases. The released radiolabeled fatty acid will partition into the upper organic phase.[13][15]

-

TLC Separation: Spot the collected organic phase onto a TLC plate and develop the chromatogram to separate the free fatty acid from the phospholipid substrate.

-

Quantification: Scrape the silica corresponding to the free fatty acid spot into a scintillation vial, add the scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific iPLA₂ activity (e.g., in pmol/min/mg protein) and determine the percent inhibition for each BEL concentration to calculate the IC₅₀ value.[15]

Mass Spectrometry Analysis of BEL-iPLA₂ Covalent Modification

This protocol outlines the workflow to identify the specific amino acid residues on iPLA₂ that are covalently modified by BEL.

Principle: High-resolution tandem mass spectrometry (LC-MS/MS) is used to analyze peptide fragments from proteolytically digested iPLA₂. Peptides containing a modification will exhibit a characteristic mass shift, and MS/MS fragmentation data can pinpoint the exact site of modification.[9][10]

Procedure:

-

Inhibition Reaction: Incubate highly purified iPLA₂β with a concentration of BEL sufficient to achieve complete inactivation. A control sample with no BEL is processed in parallel.

-

Sample Preparation: Remove excess, unreacted BEL via dialysis or a buffer exchange column. Denature the protein and reduce/alkylate disulfide bonds (e.g., with DTT and iodoacetamide).

-

Proteolytic Digestion: Digest the BEL-treated and control iPLA₂ samples into smaller peptides using a specific protease, such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptide mixture using reverse-phase liquid chromatography coupled directly to an electrospray ionization (ESI) tandem mass spectrometer. The spectrometer is operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).

-

Data Analysis:

-

Use database search software (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known amino acid sequence of iPLA₂β.

-

Specifically search for a variable modification on cysteine residues corresponding to the mass of the added bromomethyl keto acid adduct.

-

Compare the results from the BEL-treated and control samples to identify modifications that are unique to the inhibited enzyme. The fragmentation spectra for modified peptides are manually validated to confirm the site of attachment.

-

Impact on Signaling Pathways

iPLA₂ sits (B43327) at a critical juncture in lipid signaling. By controlling the liberation of arachidonic acid from membrane phospholipids, it provides the rate-limiting substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are pivotal in inflammation, cell growth, and apoptosis.[3][17][18]

Inhibition of iPLA₂ by BEL effectively cuts off this substrate supply, leading to the attenuation of downstream signaling. For instance, BEL has been shown to reduce prostaglandin (B15479496) E₂ generation in various cell types.[17] The lysophospholipids generated by iPLA₂ also have signaling roles, acting as precursors for molecules like lysophosphatidic acid (LPA), which is involved in cell growth and survival.[3][19] By blocking iPLA₂, BEL provides a tool to dissect the contribution of this specific phospholipase to these complex signaling cascades.

Off-Target Effects and Experimental Considerations

While BEL is a valuable tool, researchers must be aware of its potential off-target effects. At concentrations similar to those required to inhibit iPLA₂, BEL has also been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in lipid metabolism.[7][20] Furthermore, as BEL was originally identified as an inhibitor of serine proteases, potential interactions with other enzymes in this class should be considered.[20][21] These off-target activities necessitate the use of appropriate controls, such as genetic knockdown or knockout of iPLA₂, to definitively attribute an observed biological effect to the inhibition of iPLA₂.

References

- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A this compound Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. escholarship.org [escholarship.org]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by this compound and Trifluoromethyl Ketones (∗) [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Ca2+-independent phospholipase A2 by this compound attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromoenol Lactone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoenol lactone (BEL) is a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A₂ (iPLA₂) and magnesium-dependent phosphatidate phosphohydrolase (PAP-1). This technical guide provides a comprehensive overview of the discovery and synthetic origins of BEL, its mechanism of action, and its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in drug development and cellular biology.

Discovery and Synthetic Origin

This compound ((E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one) is a synthetically derived molecule. While a definitive first synthesis of this specific naphthalenyl-substituted BEL is not explicitly detailed in a single publication, its conceptual and synthetic origins can be traced back to the development of haloenol lactones as enzyme inhibitors.

A seminal 1983 paper by Daniels, Cooney, Sofia, and Katzenellenbogen described the synthesis of a series of haloenol lactones as potent, enzyme-activated irreversible inhibitors of α-chymotrypsin. This work established the general synthetic strategy and the underlying mechanism of action for this class of compounds. BEL was later identified as a highly selective inhibitor of iPLA₂ and has since become a valuable pharmacological tool for studying the roles of this enzyme in various cellular processes. There is no evidence to suggest that this compound is a naturally occurring compound isolated from a marine or other natural source; all available information points to a synthetic origin.

General Synthetic Pathway

The synthesis of this compound and related haloenol lactones typically involves a multi-step process starting from a suitable precursor. A plausible synthetic route, based on established methods for creating α,β-unsaturated lactones and haloenol lactones, is outlined below. The key steps include the formation of a γ-alkynoic acid followed by bromolactonization.

Mechanism of Action and Biological Activity

This compound is a dual inhibitor, primarily targeting two key enzymes in lipid metabolism: calcium-independent phospholipase A₂ (iPLA₂) and magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[1][2]

Inhibition of Calcium-Independent Phospholipase A₂ (iPLA₂)

BEL acts as a suicide-based irreversible inhibitor of iPLA₂.[3] The enzyme hydrolyzes the ester bond of the lactone, which then generates a reactive acyl-enzyme intermediate. This intermediate subsequently alkylates a critical residue in the active site of iPLA₂, leading to its irreversible inactivation. The inhibition of iPLA₂ by BEL prevents the release of arachidonic acid from membrane phospholipids, which is a rate-limiting step in the biosynthesis of prostaglandins (B1171923) and other eicosanoids involved in inflammation and pain signaling.[4]

Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1)

BEL also inhibits PAP-1, an enzyme that catalyzes the dephosphorylation of phosphatidic acid to produce diacylglycerol (DAG).[1][2] DAG is a crucial second messenger and a precursor for the synthesis of triacylglycerols and various phospholipids. By inhibiting PAP-1, BEL disrupts the synthesis of these lipids, which can lead to apoptosis in various cell lines.[1][2] This off-target effect is an important consideration in studies using BEL to probe the function of iPLA₂.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Target Enzyme | Inhibitor | IC₅₀ | Kᵢ | Cell Line/System | Reference |

| iPLA₂β | This compound | ≈ 7 µM | - | - | [5] |

| PAP-1 | This compound | ≈ 8 µM | - | P388D1 macrophages | - |

Experimental Protocols

iPLA₂ Inhibition Assay

This protocol describes a general method for assessing the inhibition of iPLA₂ activity by this compound.

Materials:

-

Recombinant iPLA₂ enzyme

-

This compound (BEL) stock solution in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of BEL in the assay buffer.

-

In a microcentrifuge tube, pre-incubate the iPLA₂ enzyme with the desired concentration of BEL or vehicle (DMSO) for 15 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate to the enzyme-inhibitor mixture.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane (B126788)/1N H₂SO₄, 40:10:1 v/v/v).

-

Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation.

-

Transfer an aliquot of the upper heptane phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Prostaglandin Production Assay in Cultured Cells

This protocol outlines a method to measure the effect of this compound on prostaglandin E₂ (PGE₂) production in cultured cells.

Materials:

-

Cultured cells (e.g., rat mesangial cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., interleukin-1β)

-

This compound (BEL) stock solution in DMSO

-

PGE₂ enzyme immunoassay (EIA) kit

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of BEL or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the appropriate agonist (e.g., IL-1β) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

-

Normalize the PGE₂ concentration to the total protein content of the cells in each well.

-

Determine the effect of BEL on stimulated PGE₂ production.

Conclusion

This compound is a synthetically derived, potent dual inhibitor of iPLA₂ and PAP-1. Its well-characterized mechanism of action and high selectivity for iPLA₂ over other phospholipases make it an indispensable tool for investigating the roles of these enzymes in cellular signaling, lipid metabolism, inflammation, and apoptosis. Researchers utilizing BEL should be mindful of its off-target effects on PAP-1, particularly in experiments involving long incubation times. This guide provides the foundational knowledge and practical protocols to effectively employ this compound in a research setting.

References

- 1. This compound promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

chemical structure and properties of haloenol lactones

An In-depth Technical Guide to Haloenol Lactones: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloenol lactones are a class of reactive heterocyclic compounds characterized by a lactone ring bearing an exocyclic halo-substituted double bond. Their unique chemical architecture makes them potent, mechanism-based irreversible inhibitors of several key enzymes, positioning them as valuable tools in chemical biology and promising scaffolds for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of haloenol lactones. It details their mechanism of action against various enzyme targets, summarizes structure-activity relationship data, and provides cited experimental protocols for their synthesis and evaluation.

Introduction

Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] The introduction of a halogenated enol functionality creates a unique chemical entity known as a haloenol lactone. These compounds function as "suicide inhibitors" or mechanism-based inactivators.[4] An enzyme's catalytic action on the lactone ring unmasks a highly reactive α-haloketone species, which then rapidly and irreversibly alkylates a nearby nucleophilic residue within the active site, leading to permanent inactivation.[4][5] This high degree of specificity and irreversible mode of action make haloenol lactones particularly interesting for targeting enzymes implicated in various disease states, including cancer, inflammation, and neurodegenerative disorders.

Chemical Structure and Properties

The core structure of a haloenol lactone consists of a five-membered (γ-butyrolactone) or six-membered (δ-valerolactone) ring. Key structural variations that influence their properties include:

-

Ring Size: Six-membered valerolactones have been shown to be more potent inactivators of enzymes like α-chymotrypsin compared to their five-membered butyrolactone counterparts.[6]

-

Halogen Identity: The nature of the halogen (I, Br, Cl) affects the reactivity of the unmasked α-haloketone. While bromoenol and iodoenol lactones are commonly synthesized and studied, chloroenol lactones have proven more challenging to prepare via standard halolactonization methods.[7][8] The nature of the halogen, however, has been found to have a relatively minor effect on inhibitory potency for certain enzymes.[6]

-

Substituents: Aromatic or other substituents on the lactone ring play a crucial role in binding affinity and selectivity for the target enzyme. For instance, α-naphthyl-substituted lactones are more effective chymotrypsin (B1334515) inhibitors than phenyl-substituted ones.[6]

Physicochemical Properties

Haloenol lactones are generally stable compounds with a low spontaneous rate of hydrolysis.[6] Specific properties for a representative bromoenol lactone are provided below.

| Property | Value | Reference |

| Compound Name | 6(E)-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one | [9] |

| Synonyms | This compound (BEL), Haloenol lactone, HELSS | [9] |

| CAS Number | 88070-98-8 | [9] |

| Molecular Formula | C₁₆H₁₃BrO₂ | [9] |

| Molecular Weight | 317.2 g/mol | [9] |

| Solubility (DMSO) | 25 mg/mL | [9] |

| Solubility (Ethanol) | 5 mg/mL | [9] |

| SMILES | Br/C=C1\CCC(C(=O)O\1)c1cccc2ccccc12 | [9] |

| InChI Key | BYUCSFWXCMTYOI-ZRDIBKRKSA-N | [9] |

Synthesis of Haloenol Lactones

The primary method for synthesizing haloenol lactones is through the intramolecular halolactonization of appropriate unsaturated carboxylic acids.[8][10] This reaction proceeds via the formation of a halonium ion intermediate from the alkene, which is then attacked by the pendant carboxylate nucleophile to form the lactone ring.[10]

Logical Workflow for Haloenol Lactone Synthesis

References

- 1. Microbial Transformations of Halolactones and Evaluation of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Lactones Possessing Antitumor Activities | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haloenol lactones. Potent enzyme-activated irreversible inhibitors for alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Iodolactonization - Wikipedia [en.wikipedia.org]

Bromoenol Lactone: A Technical Guide to a Suicide-Based Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Bromoenol Lactone (BEL), a potent, mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2). It details its mechanism of action, target selectivity, off-target effects, and provides key quantitative data and experimental protocols to aid researchers in its effective application and in the interpretation of experimental outcomes.

Introduction to this compound (BEL)

This compound (BEL) is an irreversible inhibitor widely utilized in cellular biology to investigate the roles of calcium-independent phospholipase A2 (iPLA2), particularly the Group VIA isoform (iPLA2β). First identified as an inhibitor of serine proteases, its potent, time-dependent inactivation of iPLA2 has made it a critical pharmacological tool. BEL functions as a "suicide substrate," meaning the target enzyme itself catalyzes the transformation of BEL into a reactive species that covalently modifies and permanently inactivates the enzyme. This irreversible nature provides potent and lasting inhibition, but researchers must consider its known off-target effects and potential for cellular toxicity in experimental design.

Mechanism of Suicide Inhibition

BEL's inactivation of iPLA2 is a multi-step process that goes beyond simple competitive binding. Unlike some inhibitors that form stable acyl adducts with the active site serine, BEL's mechanism involves enzymatic processing followed by covalent modification of cysteine residues.

The process is as follows:

-

Initial Binding : BEL enters the active site of the iPLA2 enzyme.

-

Enzymatic Hydrolysis : The catalytically active serine residue within the iPLA2's GTSTG lipase (B570770) consensus sequence hydrolyzes the lactone ring of BEL.

-

Generation of a Reactive Intermediate : This hydrolysis does not result in a stable acyl-enzyme intermediate. Instead, it generates a diffusible bromomethyl keto acid.

-

Covalent Modification : This highly reactive keto acid then alkylates the thiol groups of nearby cysteine residues on the enzyme, forming a stable thioether linkage.

-

Irreversible Inactivation : This covalent modification of cysteine residues, not the active site serine, is responsible for the permanent loss of iPLA2β activity[1].

Molecular Targets and Selectivity

While BEL is most renowned for its potent inhibition of iPLA2β, it is not perfectly selective. A comprehensive understanding of its target profile is essential for accurate data interpretation.

-

Primary Target (High Potency):

-

Calcium-Independent Phospholipase A2β (iPLA2β): BEL is a potent, irreversible inhibitor of iPLA2β, an 85-kDa enzyme crucial for phospholipid remodeling and the generation of arachidonic acid.

-

-

Known Off-Targets (Lower Potency/Cross-Reactivity):

-

Magnesium-Dependent Phosphatidate Phosphohydrolase-1 (PAP-1): BEL is known to inhibit PAP-1, a key enzyme in lipid metabolism that converts phosphatidic acid to diacylglycerol[2][3]. This off-target effect is significant as it can induce apoptosis independently of iPLA2 inhibition[3].

-

Serine Proteases: As originally described, BEL can inhibit serine proteases such as α-chymotrypsin[2][3].

-

Other iPLA2 Isoforms: The (S)-enantiomer of BEL is more selective for iPLA2β, while the (R)-enantiomer shows some selectivity for iPLA2γ, though it is generally less potent[2].

-

Quantitative Inhibitory Data

The potency of BEL varies depending on the target enzyme and the experimental system. The following table summarizes key quantitative data reported in the literature.

| Target Enzyme | Inhibitor | Potency Metric | Value | Notes | Reference(s) |

| Macrophage iPLA2 | This compound | IC50 | 60 nM | Measured after a 5-min preincubation. | [2] |

| Myocardial Cytosolic iPLA2 | This compound | Ki | 180 nM | Mechanism-based irreversible inhibitor. | [2] |

| Calcium-independent Phospholipase A2β (iPLA2β) | (S)-Bromoenol lactone | IC50 | ~2 µM | Inhibition of vasopressin-induced arachidonate (B1239269) release in cells. | [2] |

| Magnesium-dependent Phosphatidate Phosphohydrolase-1 (PAP-1) | This compound | IC50 | ~8 µM | Inhibition of cellular PAP activity in P388D1 macrophages. | [2] |

| α-Chymotrypsin | This compound | Ki | 636 nM | Enzyme-activated serine protease inhibition. | [2] |

| Calcium-dependent Phospholipase A2 (cPLA2) | (S)-Bromoenol lactone | - | >1000-fold | Demonstrates high selectivity for iPLA2 over cPLA2. | [2][4] |

Signaling Pathways Affected by BEL

BEL's enzymatic inhibition has significant downstream consequences on cellular signaling pathways.

Inhibition of the Arachidonic Acid Cascade

By inhibiting iPLA2β, BEL blocks the release of arachidonic acid (AA) from the sn-2 position of membrane phospholipids (B1166683). This depletion of free AA prevents its subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.

Off-Target Induction of Apoptosis via PAP-1 Inhibition

The inhibition of PAP-1 by BEL can be a significant confounding factor, particularly in long-term cell culture experiments[3]. By blocking the conversion of phosphatidic acid (PA) to diacylglycerol (DAG), BEL causes an accumulation of PA and a depletion of DAG. This imbalance disrupts lipid homeostasis and can trigger the intrinsic apoptotic pathway, leading to caspase activation and cell death[2][3].

Key Experimental Protocols

Accurate assessment of BEL's effects requires robust and well-controlled experimental procedures. Below are methodologies for key assays.

General Workflow for Assessing BEL Activity in Cells

iPLA2 Activity Assay (Colorimetric)

This protocol provides a method for measuring iPLA2 activity in cell lysates using a thioesterase substrate.

-

Principle: This assay uses a substrate like arachidonoyl thio-phosphatidylcholine. The iPLA2 enzyme hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol. This thiol then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (2-nitro-5-thiobenzoate), which can be measured spectrophotometrically at 405-414 nm. The rate of color change is directly proportional to the iPLA2 activity.

-

Materials:

-

Cell lysate containing iPLA2

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl)

-

Arachidonoyl Thio-PC substrate

-

DTNB solution

-

This compound (for positive inhibition control)

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA) on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration for normalization.

-

Inhibitor Incubation: To appropriate wells of a 96-well plate, add cell lysate. Add the desired concentrations of BEL (dissolved in DMSO) or vehicle (DMSO alone) for the control. Incubate for 15-30 minutes at room temperature to allow for irreversible inhibition.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonoyl Thio-PC substrate and DTNB solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the activity to the protein concentration. Compare the activity in BEL-treated samples to the vehicle control to determine the percent inhibition[5][6][7].

-

Arachidonic Acid (AA) Release Assay (Radiometric)

This protocol measures the ability of iPLA2 to release AA from cellular phospholipids in intact cells.

-

Principle: Cells are pre-labeled by incubating them with [³H]arachidonic acid, which becomes incorporated into the sn-2 position of membrane phospholipids. After pre-treatment with BEL or a vehicle, cells are stimulated with an agonist to activate PLA2. The enzyme releases [³H]AA into the extracellular medium, which can be collected and quantified by liquid scintillation counting.

-

Materials:

-

Cultured cells (e.g., A-10 smooth muscle cells)

-

[³H]arachidonic acid

-

Cell culture medium with and without serum

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

This compound

-

Agonist (e.g., vasopressin, thapsigargin)

-

Scintillation cocktail and counter

-

-

Methodology:

-

Radiolabeling: Plate cells and grow to near confluency. Replace the medium with a medium containing [³H]arachidonic acid (e.g., 0.5 µCi/mL) and incubate for 18-24 hours to allow for incorporation into phospholipids[3].

-

Washing: Gently wash the cell monolayers 3-4 times with serum-free medium containing fatty acid-free BSA (e.g., 1 mg/mL) to remove unincorporated [³H]AA[3].

-

Inhibitor Pre-incubation: Add fresh serum-free medium containing the desired concentration of BEL or vehicle control. Incubate for 30-60 minutes at 37°C[3][8].

-

Stimulation: Remove the inhibitor-containing medium and add a solution containing the agonist to stimulate AA release. Incubate for a defined period (e.g., 5-15 minutes).

-

Quantification: Collect the supernatant (extracellular medium). Lyse the cells to determine the total incorporated radioactivity. Quantify the radioactivity in the supernatant via liquid scintillation counting[3].

-

Data Analysis: Express the released [³H]AA as a percentage of the total incorporated radioactivity. Compare the results from BEL-treated cells to the vehicle control to determine the extent of inhibition[8].

-

Apoptosis Detection (Annexin V Staining)

This protocol assesses whether BEL induces apoptosis, a known effect of its off-target inhibition of PAP-1.

-

Principle: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells by flow cytometry. A viability dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Materials:

-

Cultured cells (e.g., Jurkat, U937)

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Methodology:

-

Cell Treatment: Seed cells and treat with various concentrations of BEL or a vehicle control for a desired time period (e.g., 6, 12, or 24 hours)[3]. Include a positive control for apoptosis (e.g., staurosporine).

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add the Annexin V-FITC conjugate and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Compare the percentage of apoptotic cells in BEL-treated samples to the vehicle control[9][10].

-

Conclusion and Recommendations

This compound is a powerful tool for the acute, irreversible inhibition of iPLA2β. Its mechanism-based action ensures potent and sustained blockade, which is valuable for elucidating the immediate cellular functions of this enzyme. However, its utility is tempered by significant, well-documented off-target effects, most notably the inhibition of PAP-1, which can lead to the induction of apoptosis.

Recommendations for Researchers:

-

Use with Caution: Be mindful of the potential for off-target effects, especially in experiments with long incubation times (>2-4 hours), where apoptosis may become a dominant factor[3].

-

Include Proper Controls: Always include vehicle controls. When possible, use a structurally distinct iPLA2 inhibitor or genetic knockdown (e.g., siRNA) to confirm that the observed phenotype is specifically due to iPLA2β inhibition.

-

Characterize Dose and Time: Perform careful dose-response and time-course experiments to identify a concentration and duration of BEL treatment that maximizes iPLA2 inhibition while minimizing off-target effects and cytotoxicity.

-

Consider Alternatives: For studies requiring high specificity and prolonged inhibition in cellular systems, consider newer, more selective, and reversible iPLA2 inhibitors where available.

By understanding its complex mechanism and potential liabilities, researchers can leverage this compound as an effective probe to further unravel the intricate roles of iPLA2 in health and disease.

References

- 1. criver.com [criver.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. benchchem.com [benchchem.com]

- 4. enzymlogic.com [enzymlogic.com]

- 5. content.abcam.com [content.abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Apoptosis Protocols [bdbiosciences.com]

An In-depth Technical Guide to the Initial Studies of Bromoenol Lactone on Serine Proteases

This technical guide provides a comprehensive overview of the initial studies and mechanism of action of Bromoenol Lactone (BEL) as an inhibitor of serine proteases. While BEL is now more widely recognized for its potent, irreversible inhibition of calcium-independent phospholipase A2 (iPLA2), it was originally developed and investigated as an inhibitor of serine proteases, with α-chymotrypsin being the most notable example.[1][2][3] This document details the mechanism of inhibition, summarizes available quantitative data, presents relevant experimental protocols, and visualizes key processes for researchers, scientists, and drug development professionals.

Introduction to this compound and Serine Proteases

This compound is a mechanism-based inhibitor, also known as a suicide substrate, that forms a covalent bond with its target enzyme, leading to irreversible inactivation.[1][2] Although its primary application in modern research has shifted towards its potent effects on iPLA2, its foundational studies provide valuable insights into enzyme inhibition mechanisms.[1]

Serine proteases are a major class of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site.[4] This serine, along with a histidine and an aspartate residue, forms a "catalytic triad" that is essential for cleaving peptide bonds in proteins.[4] These enzymes are critical in processes ranging from digestion (trypsin, chymotrypsin) to blood clotting and inflammation, making them important therapeutic targets.[5]

Mechanism of Action: Suicide Inhibition

BEL functions as a mechanism-based, irreversible inhibitor of chymotrypsin (B1334515).[1][6] The inhibition process is a multi-step mechanism initiated by the enzyme's own catalytic machinery.

-

Nucleophilic Attack: The catalytically active serine residue (Ser-195) in the protease's active site performs a nucleophilic attack on the lactone's carbonyl group.[1][2]

-

Acyl-Enzyme Intermediate Formation: This attack opens the strained lactone ring, resulting in the formation of a covalent acyl-enzyme intermediate.[1]

-

Reactive Moiety Unmasking: The acylation step unmasks a highly reactive bromomethyl ketone group that remains tethered within the active site.[1][6]

-

Irreversible Alkylation: Before the acyl-enzyme intermediate can be hydrolyzed (the normal catalytic outcome), the bromomethyl ketone rapidly alkylates a nearby nucleophilic residue within the active site, forming a second, stable covalent bond.[1][2]

-

Permanent Inactivation: This secondary alkylation reaction results in the permanent and irreversible inactivation of the enzyme.[1][5]

Quantitative Inhibition Data

Initial studies investigated a series of haloenol lactones to understand the structural determinants for potent inhibition.[6] The inhibitory behavior was characterized by binding constants (Ki) and rates of inactivation (kinact or k2). The bromo enol lactone isomer 2a was identified as a particularly effective inhibitor of both human leukocyte elastase (HLE) and α-chymotrypsin.[7] While specific values from the earliest studies are not fully detailed in available abstracts, the key parameters are summarized below.

| Serine Protease | This compound Analog | Ki (Binding Constant) | kinact (Inactivation Rate) | Partition Ratio (Turnover/Inactivation) | Notes |

| α-Chymotrypsin | Various haloenol lactones | Varies by structure | Varies by structure | 1.7 - 91 | Six-membered valerolactones were found to be more potent inactivators than five-membered butyrolactones.[6] |

| α-Chymotrypsin | trans isomer 2a | Data not available in abstract | Data not available in abstract | Data not available in abstract | Described as a "very effective inhibitor".[7] |

| Human Leukocyte Elastase (HLE) | trans isomer 2a | Data not available in abstract | Data not available in abstract | Data not available in abstract | Described as a "very effective inhibitor".[7] |

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of irreversible inhibition of a serine protease by this compound, based on standard methodologies.[8]

Objective: To determine the inactivation rate constant (kinact) and binding constant (KI) for the inhibition of a serine protease by BEL.

Materials:

-

Purified serine protease (e.g., bovine α-chymotrypsin)

-

This compound (BEL) stock solution in a suitable solvent (e.g., DMSO)

-

Fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-AMC for chymotrypsin)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well microplates (black plates for fluorescent assays)

-

Microplate reader (fluorometer or spectrophotometer)

Methodology:

-

Reagent Preparation: Prepare working solutions of the enzyme, BEL, and substrate in the assay buffer. A range of BEL concentrations should be prepared for the inactivation study.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer and the serine protease. To initiate the inactivation, add various concentrations of BEL. Incubate the mixture for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).[8]

-

Residual Activity Measurement: At the end of each pre-incubation period, add a saturating concentration of the fluorogenic substrate to the wells to initiate the enzymatic reaction. Immediately begin measuring the increase in fluorescence (or absorbance) over time using a plate reader.[8] The rate of this reaction represents the residual enzyme activity.

-

Data Analysis:

-

For each BEL concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The negative slope of this line yields the apparent inactivation rate constant (kobs).[8]

-

To determine the individual kinetic parameters, plot the calculated kobs values against the corresponding BEL concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]). This allows for the determination of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

-

Potential Downstream Effects and Off-Target Considerations

The direct downstream signaling consequences of chymotrypsin inhibition by BEL are not well-defined. However, some serine proteases, including chymotrypsin, are known to activate Protease-Activated Receptors (PARs).[1] By cleaving these receptors, they expose a tethered ligand that initiates G-protein-coupled signaling cascades involved in inflammation and tissue remodeling. Therefore, inhibition of chymotrypsin by BEL could potentially modulate these PAR-mediated events.[1]

It is critical for researchers to be aware that BEL is not entirely specific to serine proteases. It is a potent inhibitor of other enzymes, most notably iPLA2 and magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), often with greater potency than against chymotrypsin.[8][9] Inhibition of PAP-1 has been shown to block triacylglycerol biosynthesis and can induce apoptosis.[3][9] This cross-reactivity must be considered when interpreting results from cellular studies using BEL.

Conclusion

This compound was one of the foundational haloenol lactones investigated as a mechanism-based irreversible inhibitor of serine proteases, particularly α-chymotrypsin.[1][6] The mechanism involves an initial acylation of the active site serine, which unmasks a reactive bromomethyl ketone that proceeds to alkylate the enzyme, causing permanent inactivation.[1] While its utility in research has largely been defined by its more potent inhibition of iPLA2, the initial studies on serine proteases established a clear mechanistic framework for this class of inhibitors.[1][2] For modern applications, researchers must exercise caution and implement appropriate controls to account for BEL's significant off-target effects on other cellular enzymes like PAP-1.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. A this compound Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine protease - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]

Understanding the Enzymatic Activity of Calcium-Independent Phospholipase A2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic activity of calcium-independent phospholipase A2 (iPLA2), a crucial enzyme family involved in a myriad of cellular processes. This document delves into the core aspects of iPLA2 function, including its catalytic mechanism, substrate specificity, regulation, and its role in pivotal signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this important enzyme family.

Introduction to Calcium-Independent Phospholipase A2 (iPLA2)

The Phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid.[1][2] Unlike other PLA2 families, the Group VI PLA2s, commonly known as iPLA2s, do not require calcium for their catalytic activity.[3][4][5] This family includes several isoforms, with iPLA2β (Group VIA) and iPLA2γ (Group VIB) being the most extensively studied.[1][3]

iPLA2s are ubiquitously expressed and play a fundamental role in membrane phospholipid remodeling, a "housekeeping" function essential for maintaining membrane integrity.[3] Beyond this, the products of iPLA2-mediated hydrolysis, free fatty acids (such as arachidonic acid) and lysophospholipids, act as second messengers in a variety of signaling cascades, implicating iPLA2 in processes such as cell proliferation, apoptosis, and inflammation.[5][6] Given their involvement in numerous physiological and pathological processes, iPLA2s have emerged as significant targets for therapeutic intervention.

Enzymatic Activity of iPLA2

Catalytic Mechanism and Active Site

The catalytic mechanism of iPLA2 involves the hydrolysis of the sn-2 ester bond of phospholipids (B1166683). The active site of iPLA2β contains a catalytic dyad consisting of a serine and an aspartate residue.[3] The structure of iPLA2β reveals that the catalytic domains form a tight dimer.[1]

Substrate Specificity and Products

iPLA2 isoforms exhibit broad substrate specificity and can hydrolyze various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). Unlike cytosolic PLA2 (cPLA2), which shows a preference for arachidonic acid-containing phospholipids, iPLA2s do not exhibit strong specificity for the fatty acid at the sn-2 position.[3][7] However, studies have shown that iPLA2β has a preference for phospholipids containing linoleic acid at the sn-2 position over those with arachidonic acid.[8] The primary products of iPLA2 activity are a free fatty acid and a lysophospholipid.

Quantitative Data on iPLA2 Activity

The following tables summarize available quantitative data on the kinetic parameters and specific activity of iPLA2 isoforms. It is important to note that these values can vary depending on the specific assay conditions, substrate presentation (e.g., micelles, vesicles), and the source of the enzyme.

Table 1: Kinetic Parameters of iPLA2β

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |

| PAPC | 0.9 (apparent) | 1.5 | Not Reported | [9][10] |

| PLPC | Not Reported | Not Reported | Not Reported | [9] |

PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine; PLPC: 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Table 2: Specific Activity of iPLA2 Isoforms with Various Substrates

| Enzyme | Substrate | Specific Activity (µmol/min/mg) | Assay Conditions | Source |

| iPLA2β (mutant) | 1-SA-2-15-HpETE-PE | ~0.02 | LC-MS based assay | [11] |

| iPLA2β (wild-type) | 1-SA-2-15-HpETE-PE | ~0.05 | LC-MS based assay | [11] |

1-SA-2-15-HpETE-PE: 1-stearoyl-2-15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine

Table 3: Effects of Activators and Inhibitors on iPLA2 Activity

| Compound | Effect | Target | IC50/EC50 | Source |

| ATP | Activator | iPLA2β | EC50 ≈ 7.9 µM | [9] |

| Bromoenol lactone (BEL) | Inhibitor | iPLA2 | Not Specified | [5] |

| (S)-BEL | Inhibitor | iPLA2β | Not Specified | |

| (R)-BEL | Inhibitor | iPLA2γ | Not Specified | |

| OTFP | Inhibitor | iPLA2 | IC50 ≈ 0.07-0.08 µM | [8] |

Regulation of iPLA2 Activity

The enzymatic activity of iPLA2 is regulated by several mechanisms, ensuring tight control over the production of lipid second messengers.

-

ATP Binding: iPLA2β activity is allosterically activated by ATP. The enzyme contains a consensus nucleotide-binding motif, and ATP binding is thought to stabilize an active conformation.[10][12][13][14] The activation by ATP is independent of phosphorylation.[12]

-

Calmodulin: In the presence of Ca2+, calmodulin can bind to and inhibit iPLA2β activity.[1]

-

Phosphorylation: While direct phosphorylation of iPLA2β is not definitively established, its activity can be influenced by protein kinases such as protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK).[12]

-

Subcellular Localization: The localization of iPLA2 isoforms to specific cellular compartments, such as the cytosol for iPLA2β and membranes for iPLA2γ, also plays a crucial role in regulating their access to substrates.[1][3]

Role of iPLA2 in Cellular Signaling

iPLA2 is a key player in various signaling pathways, primarily through the generation of arachidonic acid and lysophospholipids.

Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) Pathways

iPLA2 has been implicated as a downstream effector of EGFR signaling and an upstream regulator of the MAPK cascade. Upon activation by ligands such as EGF, EGFR can trigger a signaling cascade that leads to the activation of iPLA2. The arachidonic acid released by iPLA2 can then act as a signaling molecule to activate downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[15]

References

- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content.abcam.com [content.abcam.com]

- 8. escholarship.org [escholarship.org]

- 9. Novel enzymatic method for assaying Lp-PLA2 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Methods in enzymology | Semantic Scholar [semanticscholar.org]

- 14. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Bromoenol Lactone: A Technical Guide to its Role in Arachidonic Acid Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a crucial polyunsaturated fatty acid that is esterified in the sn-2 position of membrane phospholipids. Its release, primarily orchestrated by the phospholipase A2 (PLA2) superfamily of enzymes, is the rate-limiting step in the production of eicosanoids—a class of potent signaling molecules including prostaglandins (B1171923), thromboxanes, and leukotrienes.[1][2] These lipid mediators are deeply involved in a myriad of physiological and pathological processes, most notably inflammation, pain, and fever.[2][3][4]

The PLA2 superfamily is diverse, but two major intracellular families are central to stimulus-induced AA release: the calcium-dependent cytosolic PLA2 (cPLA2, Group IVA) and the calcium-independent PLA2 (iPLA2, Group VI).[1] Differentiating the specific roles of these isozymes has been a significant challenge, relying heavily on the use of selective pharmacological inhibitors. Bromoenol lactone (BEL) has emerged as a key chemical tool in this endeavor. It is a potent, irreversible, mechanism-based inhibitor of iPLA2, which has been instrumental in elucidating the specific contributions of this enzyme to AA mobilization and downstream signaling cascades.[5][6][7]

This technical guide provides an in-depth analysis of BEL's role in AA release, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows.

Mechanism of Action of this compound

This compound functions as a suicide substrate inhibitor, primarily targeting the Group VIA PLA2 (iPLA2β).[8][9][10] The inhibitory mechanism is complex and does not involve the modification of the conserved serine lipase (B570770) motif as initially presumed.[8][9] Instead, the process is as follows:

-

Enzymatic Hydrolysis: The iPLA2β enzyme hydrolyzes BEL.

-

Generation of a Reactive Intermediate: This hydrolysis generates a highly reactive and diffusible bromomethyl keto acid.[8][9][10]

-

Covalent Modification: This reactive product then alkylates the cysteine thiol groups on the iPLA2β enzyme.[8][9]

-

Irreversible Inactivation: This covalent modification of cysteine residues, not the active site serine, leads to the irreversible inactivation of the enzyme.[8]

This mechanism-based inhibition gives BEL a high degree of specificity for iPLA2 over calcium-dependent PLA2 isoforms.[7][11] However, it is crucial to note that BEL is not perfectly specific. It has been shown to inhibit other enzymes, notably phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in lipid metabolism, with a similar potency.[7][12] This off-target effect should be a critical consideration in experimental design, particularly in studies involving long incubation times where effects on cell viability and apoptosis may be observed.[12]

Signaling Pathways and Sites of Inhibition

The release of arachidonic acid is a central node in cellular signaling. Upon stimulation by various signals (e.g., reactive oxygen species, inflammatory stimuli), PLA2 enzymes are activated to hydrolyze membrane phospholipids.[13] The liberated AA can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. BEL intervenes at the initial step, preventing the iPLA2-mediated release of AA.

Caption: this compound (BEL) inhibits iPLA₂-mediated arachidonic acid release.

Quantitative Data: Inhibitory Potency of this compound

The potency of BEL can vary depending on the experimental conditions, cell type, and specific iPLA2 isoform. The following table summarizes key quantitative data regarding its inhibitory effects.

| Parameter | Value | Enzyme/System | Comments | Reference |

| IC₅₀ | ~8 µM | iPLA₂ in P388D₁ Macrophages | Inhibition of AA incorporation into triacylglycerol. | [7] |

| IC₅₀ | ~8 µM | Mg²⁺-dependent PAP-1 | Highlights off-target effects of BEL. | [7] |

| Inhibition | >80% | Calcium-independent PLA₂ | Measured in neutrophils. | [11] |

| Inhibition | <5% | Calcium-dependent PLA₂ | Demonstrates selectivity over cPLA₂. | [11] |

| Max Inhibition | ~73% | Total PLA₂ activity in platelets | Achieved at a concentration of 400 µM. | [14] |

| Effectiveness | S-BEL > R-BEL | Inflammasome Inhibition | The S-enantiomer is more effective, suggesting a role for iPLA₂γ. | [15][16] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of BEL. Below are representative methodologies for assessing iPLA2 activity and its inhibition by BEL.

Protocol 1: In Vitro PLA2 Activity Assay

This protocol measures total PLA2 activity in cell lysates and can be adapted to differentiate between PLA2 isoforms.

Objective: To measure the effect of BEL on PLA2-catalyzed release of radiolabeled arachidonic acid from a synthetic substrate.

Materials:

-

Cells of interest (e.g., RAW 264.7 macrophages)

-

Lysis Buffer (e.g., Tris-HCl with protease inhibitors)

-

This compound (BEL)

-

Radiolabeled substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Bovine Serum Albumin (fatty acid-free)

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation: Culture cells to the desired confluency. Harvest and lyse the cells on ice using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction). Determine protein concentration using a standard method (e.g., BCA assay).[17]

-

Inhibitor Pre-incubation: In a microfuge tube, pre-incubate a defined amount of cell lysate (e.g., 50 µg protein) with various concentrations of BEL (or vehicle control, e.g., DMSO) for a specified time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled phosphatidylcholine substrate, typically prepared as small unilamellar vesicles. The final reaction mixture should contain the assay buffer and bovine serum albumin to trap the released fatty acid.[18]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture (e.g., Dole's reagent: isopropanol/heptane (B126788)/H₂SO₄). Vortex thoroughly to extract the lipids.

-

Separation: Add heptane and water, vortex, and centrifuge to separate the organic and aqueous phases. The upper organic phase contains the released [¹⁴C]arachidonic acid.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of AA released and express it as a percentage of the control (vehicle-treated) sample. Determine the IC₅₀ value for BEL by plotting the percent inhibition against the log of the BEL concentration.

Protocol 2: Intact Cell Arachidonic Acid Release Assay

This protocol measures the release of AA from the membranes of living cells.

Objective: To quantify the inhibition of stimulus-induced arachidonic acid release by BEL in intact cells.

Materials:

-

Adherent cells (e.g., U937, Caco-2) plated in multi-well plates

-

[³H]Arachidonic Acid

-

Cell culture medium (serum-free for labeling)

-

Bovine Serum Albumin (fatty acid-free)

-

This compound (BEL)

-

Stimulating agent (e.g., hydrogen peroxide, ionophore A23187)[13][19]

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate cells and allow them to adhere. Replace the growth medium with serum-free medium containing [³H]Arachidonic Acid (e.g., 0.1-0.5 µCi/mL). Incubate overnight to allow for the incorporation of the radiolabel into membrane phospholipids.[17][20]

-

Wash: Wash the cells multiple times with medium containing fatty acid-free BSA to remove any unincorporated [³H]AA.

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of BEL (or vehicle) in fresh medium for a specified time (e.g., 30-60 minutes).

-

Stimulation: Add the stimulating agent to the wells to induce AA release. Incubate for the desired time (e.g., 15-30 minutes).

-

Sample Collection: Carefully collect the supernatant (culture medium) from each well.

-

Quantification: Transfer the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity to determine the amount of released [³H]AA.[17]

-

Data Analysis: Calculate the percentage of total incorporated radioactivity that was released. Compare the results from BEL-treated cells to the stimulated control to determine the extent of inhibition.

Caption: Workflow for an intact cell arachidonic acid release assay using BEL.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of calcium-independent phospholipase A2 in cellular signaling. Its mechanism-based, irreversible inhibition of iPLA2 allows researchers to specifically probe the downstream consequences of blocking this pathway of arachidonic acid release. While its selectivity is a major advantage, careful consideration of its off-target effects, particularly on PAP-1, is necessary for the robust interpretation of experimental data. The protocols and data presented in this guide offer a framework for utilizing BEL to advance our understanding of lipid signaling in both health and disease, providing a critical resource for professionals in basic research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms underlying the actions of arachidonic acid-derived prostaglandins on peripheral nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of group VIA calcium-independent phospholipase A2 in arachidonic acid release, phospholipid fatty acid incorporation, and apoptosis in U937 cells responding to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]

- 8. A this compound Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A this compound suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium‐independent phospholipase A2 through arachidonic acid mobilization is involved in Caco‐2 cell growth | Semantic Scholar [semanticscholar.org]

- 20. academic.oup.com [academic.oup.com]

Foundational Research on Haloenol Lactone Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of foundational research on haloenol lactone inhibitors, focusing on their mechanism of action, inhibitory kinetics, and their role in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of enzyme inhibitors.

Introduction to Haloenol Lactone Inhibitors

Haloenol lactones are a class of mechanism-based inhibitors that have been extensively studied for their ability to irreversibly inactivate certain enzymes, most notably serine proteases like α-chymotrypsin and calcium-independent phospholipase A2 (iPLA2). Their unique mechanism of action, involving enzymatic activation to a highly reactive species within the enzyme's active site, makes them potent and specific inhibitors. A prominent and widely studied member of this class is bromoenol lactone (BEL), which has been instrumental in elucidating the physiological roles of iPLA2.

Mechanism of Action

The inhibitory action of haloenol lactones is a multi-step process that begins with the inhibitor binding to the enzyme's active site in a manner similar to a substrate. The enzyme then catalyzes the opening of the lactone ring, which generates a reactive α-halomethyl ketone. This intermediate remains bound within the active site and subsequently alkylates a nucleophilic residue, leading to the irreversible inactivation of the enzyme.

Inhibition of α-Chymotrypsin

Early foundational research on haloenol lactones focused on their interaction with the serine protease α-chymotrypsin. The mechanism involves the acylation of the active site serine residue by the haloenol lactone. This acylation unmasks a reactive halomethyl ketone, which then alkylates a nearby nucleophilic residue in the active site, leading to irreversible inhibition.[1] This "suicide inactivation" is a hallmark of this class of inhibitors.

The general mechanism of haloenol lactone inhibition of α-chymotrypsin can be visualized as follows:

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

This compound (BEL) is a potent irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[2] Similar to its action on chymotrypsin, BEL acts as a suicide substrate for iPLA2. The enzyme hydrolyzes the lactone ring of BEL, generating a reactive bromomethyl keto acid that then covalently modifies a critical residue in the iPLA2 active site, leading to its permanent inactivation. This specificity has made BEL an invaluable tool for studying the roles of iPLA2 in various cellular processes.

Quantitative Data on Inhibitory Activity

The potency of haloenol lactone inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) values and specific kinetic constants.

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

The inhibitory activity of this compound (BEL) against iPLA2 has been quantified in several studies. It is important to note that the reported IC50 values can vary depending on the experimental conditions, such as pre-incubation time with the enzyme.

| Inhibitor | Target Enzyme | IC50 | Notes |

| This compound (BEL) | iPLA2β | ≈7 µM | Irreversible inhibitor. |

| This compound (BEL) | Macrophage iPLA2 | 60 nM | After a 5-minute preincubation at 40°C. |

Inhibition of α-Chymotrypsin

Foundational studies have determined the kinetic constants for the inactivation of α-chymotrypsin by a series of haloenol lactones. These constants include the binding constant (Ki) and the rate constants for inactivation (k2), catalytic hydrolysis (kc), and spontaneous hydrolysis (kh).

| Lactone Structure | Ki (µM) | k2 (min⁻¹) | kc (min⁻¹) | kh (min⁻¹) |

| 6-membered Valerolactones | ||||

| α-Naphthyl, Bromo | 1.6 | 0.93 | 1.6 | 0.001 |

| α-Naphthyl, Iodo | 1.9 | 0.81 | 1.3 | 0.001 |

| Phenyl, Bromo | 25 | 0.25 | 0.45 | 0.002 |

| Phenyl, Iodo | 30 | 0.20 | 0.35 | 0.002 |

| 5-membered Butyrolactones | ||||

| α-Naphthyl, Bromo | 250 | 0.05 | 4.5 | 0.003 |

| α-Naphthyl, Iodo | 300 | 0.04 | 3.6 | 0.003 |

| Phenyl, Bromo | >1000 | - | - | 0.004 |

| Phenyl, Iodo | >1000 | - | - | 0.004 |

Data adapted from Daniels et al., J. Biol. Chem. 1983, 258(24), 15046-53. Please refer to the original publication for detailed experimental conditions.

Role in Signaling Pathways